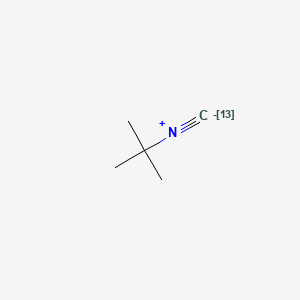
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered heterocycles containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another method involves the use of solid-phase synthesis, which can produce mixtures of stereo- and regioisomers .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of chiral catalysts to achieve enantioselective synthesis . High-throughput synthesis methods, such as solid-phase synthesis, are also employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various oxazine derivatives, tetrahydro-1,2-oxazines, and 1,4-amino alcohols. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activity .
Scientific Research Applications
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride involves its interaction with specific molecular targets. For example, some derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride include other oxazine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chloro substituent and a carbonyl chloride functional group. This combination provides distinct reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
124739-91-9 |
|---|---|
Molecular Formula |
C5H5Cl2NO2 |
Molecular Weight |
182 |
IUPAC Name |
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO2/c6-4-1-2-10-8(3-4)5(7)9/h1H,2-3H2 |
InChI Key |
ZLPZCDIECQMRHJ-UHFFFAOYSA-N |
SMILES |
C1C=C(CN(O1)C(=O)Cl)Cl |
Synonyms |
2H-1,2-Oxazine-2-carbonyl chloride, 4-chloro-3,6-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)


![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)





![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)
